molecular formula C17H26N2O5S B12194773 Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate

Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B12194773
M. Wt: 370.5 g/mol
InChI Key: ZNFDBJLTIDXBDJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound with a molecular formula of C17H26N2O5S This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an ethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazine compounds. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme inhibitor design.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity to its targets, making it effective in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and sulfonyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O5S/c1-5-23-15-7-8-16(14(4)13(15)3)25(21,22)19-11-9-18(10-12-19)17(20)24-6-2/h7-8H,5-6,9-12H2,1-4H3

InChI Key

ZNFDBJLTIDXBDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C)C

Origin of Product

United States

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